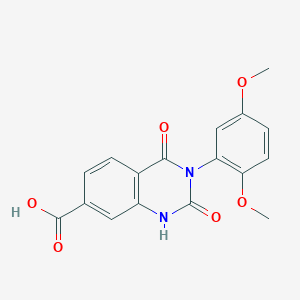

3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

描述

This compound (CAS: 687580-08-1) is a quinazoline derivative featuring a 2,5-dimethoxyphenyl substituent at position 3 and a carboxylic acid group at position 6. Its molecular formula is C₁₇H₁₄N₂O₆ (MW: 342.30 g/mol) . The dimethoxy groups and carboxylic acid moiety confer distinct electronic and steric properties, making it relevant for pharmacological research, synthetic chemistry, and coordination studies. The compound is commercially available for laboratory use, emphasizing its role as a research intermediate .

属性

IUPAC Name |

3-(2,5-dimethoxyphenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O6/c1-24-10-4-6-14(25-2)13(8-10)19-15(20)11-5-3-9(16(21)22)7-12(11)18-17(19)23/h3-8H,1-2H3,(H,18,23)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYZUGMPHWXWMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions involving isocyanates or other suitable reagents.

Introduction of the 2,5-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the quinazoline core is reacted with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques like crystallization or chromatography to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of dihydroquinazoline derivatives.

Substitution: Halogenated or alkylated derivatives of the original compound.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a precursor in the development of novel heterocyclic compounds.

Biology and Medicine:

- Potential applications in drug discovery due to its structural similarity to bioactive molecules.

- Investigated for its anti-inflammatory and anticancer properties.

Industry:

- Utilized in the synthesis of specialty chemicals and advanced materials.

- Potential use in the development of organic semiconductors and other electronic materials.

作用机制

The mechanism of action of 3-(2,5-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s effects are likely mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific signaling cascades.

相似化合物的比较

Comparison with Structural Analogs

Positional Isomers: 3-(3,5-Dimethoxyphenyl) Analog

A closely related isomer (CAS: 687584-00-5) differs in the substitution pattern of the methoxy groups on the phenyl ring (3,5-dimethoxy vs. 2,5-dimethoxy) . Key distinctions include:

- Spectroscopic Properties : DFT studies on similar dimethoxy-substituted compounds (e.g., veratrole) suggest that NMR and UV-Vis spectra would differ due to variations in ring current effects and conjugation pathways .

- Reactivity : The 3,5-substitution may reduce steric hindrance around the phenyl ring, favoring electrophilic substitution reactions compared to the 2,5-isomer.

Fluorophenyl Derivatives

Fluorine substituents introduce electron-withdrawing effects, altering reactivity and physicochemical properties:

- 3-(2-Fluorophenyl) Derivative (CAS: sc-344155): The ortho-fluorine substituent increases steric hindrance and reduces basicity of the quinazoline nitrogen. The carboxylic acid group exhibits higher acidity (pKa ~2-3) compared to methoxy analogs due to fluorine’s electron-withdrawing nature .

- 3-(4-Fluorophenyl) Derivative (CAS: sc-345644): The para-fluorine substituent enhances resonance stabilization of the carboxylate anion, improving solubility in polar solvents. This compound also demonstrates metal-chelating capabilities via its dioxo groups, relevant in catalysis .

Table 1: Structural and Electronic Comparison

| Compound | Substituent Position | Key Functional Groups | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| Target Compound (2,5-dimethoxy) | 2,5-OCH₃ | Carboxylic acid, Dioxo | 342.30 | High lipophilicity, moderate acidity |

| 3,5-Dimethoxy Isomer | 3,5-OCH₃ | Carboxylic acid, Dioxo | 342.31 | Symmetrical resonance, lower steric hindrance |

| 2-Fluorophenyl Derivative | 2-F | Carboxylic acid, Dioxo | ~323.28* | Enhanced acidity, steric hindrance |

| 4-Fluorophenyl Derivative | 4-F | Carboxylic acid, Dioxo | ~323.28* | Improved solubility, metal chelation |

*Estimated based on molecular formula differences.

生物活性

Chemical Structure and Properties

The chemical structure of 3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can be represented as follows:

This compound features a quinazoline core structure with a carboxylic acid group and methoxy substituents that may influence its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways. This is crucial for developing therapeutic agents aimed at targeting various cancers.

- Case Study : A study demonstrated that derivatives of this compound showed inhibitory effects on cell proliferation in human cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effective dose-response relationships.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

- In Vitro Studies : Research has shown that compounds with similar structures possess antimicrobial activity against a range of pathogens including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Efficacy Data : In a comparative study against standard antibiotics, the compound exhibited comparable or superior activity against certain strains of resistant bacteria.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

- Mechanism of Action : The compound may protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activity.

- Preclinical Findings : Animal models have indicated that administration of the compound can lead to improved cognitive function in models of neurodegeneration.

Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference Study |

|---|---|---|

| Anticancer | Induction of apoptosis via caspase activation | |

| Antimicrobial | Disruption of cell membranes | |

| Neuroprotective | Modulation of antioxidant enzymes |

Comparative Efficacy Against Pathogens

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(2,5-Dimethoxyphenyl)-... | E. coli | 32 µg/mL |

| Standard Antibiotic (e.g., Amoxicillin) | E. coli | 16 µg/mL |

| 3-(2,5-Dimethoxyphenyl)-... | S. aureus | 64 µg/mL |

| Standard Antibiotic (e.g., Vancomycin) | S. aureus | 32 µg/mL |

科学研究应用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various quinazoline derivatives, including 3-(2,5-Dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid. For instance:

- Study Findings : A series of synthesized compounds were tested against common pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Mycobacterium smegmatis | 6.25 |

| Similar Derivative | Pseudomonas aeruginosa | 12.5 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of cancer cell lines:

- Case Study : In a study focusing on various derivatives of quinazoline compounds against human cancer cell lines (HCT-116 and MCF-7), several compounds derived from the quinazoline scaffold showed IC50 values ranging from 1.9 to 7.52 µg/mL for HCT-116 and 2.3 to 6.62 µg/mL for MCF-7 cells . This suggests that modifications to the quinazoline structure can enhance anticancer activity.

| Cell Line | Compound | IC50 (µg/mL) |

|---|---|---|

| HCT-116 | Quinazoline Derivative | 1.9 - 7.52 |

| MCF-7 | Quinazoline Derivative | 2.3 - 6.62 |

Anti-inflammatory Activity

The anti-inflammatory properties of quinazoline derivatives have also been explored:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。